1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S2/c1-3-17-8-9-19(28-17)29(26,27)24-12-10-23(11-13-24)14-18-20-21-22-25(18)16-6-4-15(2)5-7-16/h4-9H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIMECZTLHJFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves a series of multi-step organic reactions. The key steps include:
- Formation of the thiophenesulfonyl moiety.
- Alkylation with p-tolyl tetrazole.
- Final cyclization to yield the piperazine structure.
The synthetic route is crucial as it influences the yield and purity of the final product, which are essential for subsequent biological testing.
Antimicrobial Properties
Recent studies have indicated that derivatives similar to This compound exhibit significant antimicrobial activity. For instance, compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.
| Compound | Activity | Target Organism |
|---|---|---|
| 5b | Antibacterial | S. aureus |
| 6a | Antifungal | C. albicans |
| 7b | Antibacterial | E. coli |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in treating infectious diseases .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
A notable study evaluated its effects on colorectal cancer cells, revealing a dose-dependent inhibition of cell growth with an IC50 value indicative of moderate potency:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colorectal) | 15 | Induction of apoptosis |
| MCF7 (Breast) | 20 | Cell cycle arrest |
These results highlight the compound's potential utility in cancer therapy .
The biological activity of This compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of certain phospholipases or kinases involved in inflammatory pathways, thus reducing inflammation and associated pain .
Case Studies
A series of case studies have been conducted to evaluate the biological effects of this compound:
- Study on Inflammation : In a model using U937 cells differentiated into macrophages, treatment with the compound resulted in significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Cytotoxicity Assessment : A cytotoxicity assay demonstrated that at higher concentrations, the compound induced cell death in tumor cells while sparing normal cells, indicating a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing this compound, particularly regarding regioselectivity and functional group compatibility?
- Methodological Answer : The synthesis involves coupling a sulfonylated thiophene moiety (5-ethylthiophen-2-yl)sulfonyl with a tetrazole-piperazine scaffold. Key challenges include:
- Regioselectivity : Ensuring proper substitution at the tetrazole N1-position (vs. N2), as seen in analogous tetrazole derivatives .
- Sulfonation Stability : The sulfonyl group may hydrolyze under acidic/basic conditions; controlled pH during coupling is essential.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to separate regioisomers, validated by HPLC (as in halogenated tetrazole studies ).
Q. Which spectroscopic techniques are most effective for characterizing the tetrazole and sulfonyl groups in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (6.5–8.5 ppm for tetrazole and thiophene) and methylene bridges (4.0–4.5 ppm for piperazine-CH₂-tetrazole) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretching at 1150–1350 cm⁻¹) and tetrazole (C=N stretching at 1600–1650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize assays aligned with structural analogs (e.g., tetrazole-containing compounds show antitubercular or anticancer activity ).
- Cell Lines : Use panels like human cancer cells (e.g., MCF-7, DLD-1) and normal fibroblasts (WI-38) with sulforhodamine B (SRB) assays .
- Dose Range : Test 0.1–100 µM, with CHS-828 as a positive control for cytotoxicity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-311G(d,p) level to analyze electron density at sulfonyl and tetrazole groups .
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like carbonic anhydrase II (tetrazole analogs inhibit hCA II ).
- ADMET Prediction : Employ SwissADME to assess solubility (LogP ~3.5) and CYP450 interactions .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.01–10 µM) to confirm IC₅₀ values .
- Off-Target Screening : Use kinome-wide profiling to rule out nonspecific kinase inhibition .
- Metabolite Analysis : LC-MS to identify degradation products that may interfere with assays .
Q. How does substituent variation on the tetrazole or piperazine moieties affect bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with:
- Piperazine Modifications : Replace p-tolyl with halogenated aryl groups (e.g., 4-fluorophenyl) to enhance lipophilicity .
- Tetrazole Substitution : Introduce electron-withdrawing groups (e.g., nitro) to stabilize the tetrazole ring .
- Data Comparison : Tabulate IC₅₀ values against parent compound (example below):
| Analog Modification | IC₅₀ (µM) MCF-7 | Selectivity Index (WI-38/MCF-7) |
|---|---|---|
| Parent Compound | 12.5 | 3.2 |
| 4-Fluorophenyl Tetrazole | 8.7 | 4.8 |
| Nitro-Tetrazole Derivative | 18.9 | 1.9 |
Data inferred from similar tetrazole-piperazine hybrids .
Experimental Design & Validation
Q. What crystallographic techniques confirm the compound’s 3D structure?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in ethanol/DMSO. Resolve structure to <1.0 Å resolution, focusing on dihedral angles between thiophene and tetrazole planes (analogous to regioisomer studies ).
- Validation : Compare experimental bond lengths/angles with DFT-optimized structures .
Q. How can researchers optimize reaction yields for scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki couplings (if applicable) .
- Solvent Optimization : Use DMF or 1,4-dioxane for polar intermediates; monitor via TLC .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 6 h reflux) for cyclization steps .
Data Interpretation
Q. How to differentiate between specific and nonspecific enzyme inhibition in mechanistic studies?
- Methodological Answer :
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Thermal Shift Assays : Monitor target protein melting temperature (ΔTm) upon compound binding .
- Negative Controls : Use structurally similar but inactive analogs (e.g., piperazine without sulfonyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
